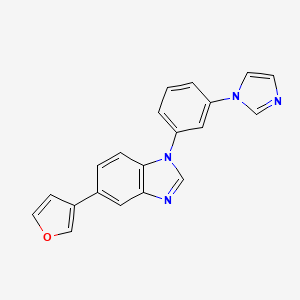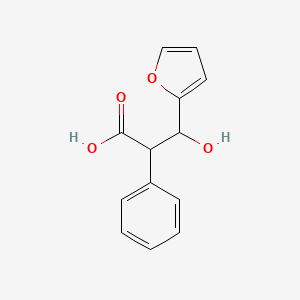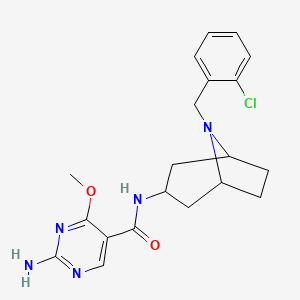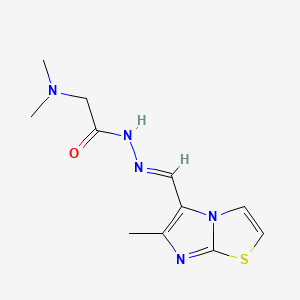
hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The presence of multiple sulfonate groups in this compound enhances its solubility in water, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium typically involves the diazotization of an aromatic amine. The process begins with the sulfonation of naphthalene to introduce sulfonate groups.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions. The use of sulfonated naphthalene derivatives as starting materials is common, and the diazotization step is carefully monitored to prevent the decomposition of the diazonium salt .
Chemical Reactions Analysis
Types of Reactions
Hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) chloride for Sandmeyer reactions and phenols or aromatic amines for azo coupling reactions. The reactions are typically carried out under acidic conditions to stabilize the diazonium ion .
Major Products
The major products formed from these reactions include aryl halides, phenols, and azo compounds, which are valuable intermediates in the synthesis of dyes and pigments .
Scientific Research Applications
Hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the labeling of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is used in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution and coupling reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners .
Comparison with Similar Compounds
Hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium can be compared with other diazonium salts, such as:
Benzene diazonium chloride: Similar in reactivity but lacks the sulfonate groups, making it less soluble in water.
Toluene diazonium sulfate: Contains a methyl group, which affects its reactivity and solubility.
Naphthalene-1-diazonium sulfate: Similar naphthalene backbone but different substitution pattern, leading to variations in reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its enhanced solubility and versatility in organic synthesis.
Properties
CAS No. |
116008-02-7 |
|---|---|
Molecular Formula |
C12H12N2O13S4 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium |
InChI |
InChI=1S/C12H10N2O9S3.H2O4S/c13-14-11-4-1-8-7-9(2-3-10(8)12(11)25(17,18)19)24(15,16)6-5-23-26(20,21)22;1-5(2,3)4/h1-4,7H,5-6H2,(H-,17,18,19,20,21,22);(H2,1,2,3,4) |
InChI Key |
WUFMWQVYHQJYTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)[N+]#N)C=C1S(=O)(=O)CCOS(=O)(=O)O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one](/img/structure/B12743168.png)
